molecular formula C10H12O2S B2776839 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane CAS No. 13379-85-6

2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane

Cat. No.: B2776839
CAS No.: 13379-85-6
M. Wt: 196.26
InChI Key: BVPTWWOAYRPTPY-UHFFFAOYSA-N
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Description

“2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane” is a chemical compound with the CAS Number: 13379-85-6 . It has a molecular weight of 196.27 and its IUPAC name is this compound . The compound is typically stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12O2S/c1-13-10-5-3-2-4-9(10)12-7-8-6-11-8/h2-5,8H,6-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

  • Epoxidation of Sulfones : The study by Jackson, Standen, & Clegg (1991) discusses the epoxidation of γ-oxygenated-α,β-unsaturated sulfones with lithium or potassium tert-butyl peroxide, leading to the synthesis of syn-2-(phenylsulfonyl)oxiranes and anti-2-(phenylsulfonyl)oxiranes. This research highlights the potential of using oxiranes in selective organic synthesis processes, particularly in stereoselective reactions (Jackson, Standen, & Clegg, 1991).

  • Inhibition of Matrix Metalloproteinase 2 (MMP2) : Tao, Fisher, Shi, Mobashery, & Schlegel (2010) explored the inhibition mechanism of MMP2 by (4-Phenoxyphenylsulfonyl)methylthiirane, highlighting the application of oxirane derivatives in biomedical research, particularly in the development of selective inhibitors for certain enzymes (Tao et al., 2010).

  • Genetic and Chromosomal Effects : Schweikl, Schmalz, & Weinmann (2004) investigated the effects of oxiranes, including 2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane, on genetic endpoints such as micronuclei formation and gene mutations in mammalian cells. This research provides insights into the potential genetic and cytotoxic effects of oxiranes, which is critical for understanding their safety and environmental impact (Schweikl, Schmalz, & Weinmann, 2004).

  • Synthesis and Physical Properties of Oxirane Esters : Jie & Zheng (1988) focused on the synthesis of 2,2'-oxirane fatty esters and examined some of their physical properties. This study contributes to the understanding of oxirane derivatives' chemical properties and potential applications in industrial chemistry (Jie & Zheng, 1988).

  • Determination of ee of α-Chiral Amines : Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs (2005) presented the use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a reagent for analyzing mixtures of amines. This research showcases the application of oxirane derivatives in analytical chemistry, particularly in chiral resolution processes (Rodríguez-Escrich et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[(2-methylsulfanylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-13-10-5-3-2-4-9(10)12-7-8-6-11-8/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPTWWOAYRPTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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